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Introduction
Andamertinib (PLB1004) is an orally bioavailable, potent, and selective irreversible tyrosine

kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR).[1][2] Developed

by Avistone Biotechnology, Andamertinib is under investigation primarily for the treatment of

non-small cell lung cancer (NSCLC) harboring EGFR mutations.[3][4] Its mechanism of action

involves covalent modification of the ATP-binding site within the EGFR kinase domain, leading

to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and

survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Andamertinib
has demonstrated activity against a range of EGFR mutations, including exon 20 insertions,

classical mutations (Exon 19 deletions and L858R), and the T790M resistance mutation, with

high selectivity over wild-type EGFR.[1][2][5]

This technical guide provides an in-depth overview of key assays for characterizing the target

engagement of Andamertinib. It includes a summary of quantitative data, detailed

experimental protocols for relevant assays, and visualizations of the underlying biological

pathways and experimental workflows.
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The potency of Andamertinib against various EGFR mutations is a critical determinant of its

therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to

quantify this potency.

Target IC50 (nM) Reference

EGFR Exon 20 Insertion

Mutations
25.67 - 316.6 [2]

Classical EGFR Mutations

(Del19, L858R)

Potent Inhibition (Specific

values not publicly available)
[1][2]

T790M Resistance Mutation
Potent Inhibition (Specific

values not publicly available)
[1][2]

Wild-Type EGFR
High Selectivity (Specific

values not publicly available)
[1][2]

Signaling Pathways and Mechanism of Action
Andamertinib exerts its therapeutic effect by inhibiting the kinase activity of mutant EGFR,

thereby blocking downstream signaling cascades that drive tumor growth.
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Andamertinib inhibits EGFR signaling pathways.
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Experimental Protocols
Accurate and reproducible methods are essential for quantifying the target engagement and

potency of Andamertinib. The following sections detail protocols for key in vitro and cellular

assays.

In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of Andamertinib on the enzymatic activity of

purified EGFR kinase domains.

Objective: To determine the IC50 value of Andamertinib against wild-type and various mutant

forms of the EGFR kinase.

Materials:

Recombinant human EGFR kinase domains (wild-type and mutants)

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50

µM DTT)[6]

ATP

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

Andamertinib stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of Andamertinib in kinase buffer. The final

DMSO concentration should not exceed 1%.

Kinase Reaction Setup:
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In a 384-well plate, add 1 µL of each Andamertinib dilution or DMSO (for control).[6]

Add 2 µL of recombinant EGFR enzyme solution.[6]

Add 2 µL of a substrate/ATP mixture.[6]

Incubation: Incubate the plate at room temperature for 60 minutes.[6]

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[6]

Incubate at room temperature for 40 minutes.[6]

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.[6]

Incubate at room temperature for 30 minutes.[6]

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each Andamertinib concentration relative

to the DMSO control. Plot the percent inhibition against the logarithm of the Andamertinib
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.
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Workflow for an in vitro EGFR kinase assay.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the

thermal stabilization of a target protein upon ligand binding.

Objective: To confirm the binding of Andamertinib to EGFR in intact cells and to determine the

cellular EC50 for target engagement.

Materials:

NSCLC cell lines expressing target EGFR mutations (e.g., NCI-H1975 for T790M/L858R,

PC-9 for exon 19 deletion)

Complete cell culture medium

Andamertinib stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

PCR tubes

Thermocycler

Centrifuge

SDS-PAGE and Western blot reagents

Primary antibody against EGFR

HRP-conjugated secondary antibody

Chemiluminescence detection system

Procedure:
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Cell Treatment:

Culture cells to 80-90% confluency.

Treat cells with various concentrations of Andamertinib or DMSO (vehicle control) for a

specified time (e.g., 2 hours) at 37°C.

Heat Challenge:

Harvest and wash the cells with PBS.

Resuspend the cells in PBS and aliquot into PCR tubes.

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in

a thermocycler, followed by cooling to 4°C.[7]

Cell Lysis and Protein Extraction:

Lyse the cells by freeze-thaw cycles or with lysis buffer.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet

aggregated proteins.[7]

Protein Analysis:

Collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of each sample.

Analyze the amount of soluble EGFR by Western blotting.

Data Analysis:

Quantify the band intensities for EGFR at each temperature.

Normalize the data to the amount of soluble EGFR at the lowest temperature.

Plot the percentage of soluble EGFR against temperature to generate melt curves. A shift

in the melt curve to a higher temperature in the presence of Andamertinib indicates target
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engagement.

For EC50 determination (Isothermal Dose-Response Format - ITDRF), heat all samples at

a single temperature in the steep part of the melt curve and plot the soluble EGFR fraction

against the Andamertinib concentration.
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Workflow for a Cellular Thermal Shift Assay (CETSA).
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NanoBRET™ Target Engagement Intracellular Kinase
Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that

can quantitatively measure compound binding to a specific protein target in living cells.

Objective: To determine the cellular affinity (EC50) of Andamertinib for EGFR in real-time.

Materials:

HEK293 cells (or other suitable cell line)

Plasmid encoding an EGFR-NanoLuc® fusion protein

Transfection reagent

NanoBRET™ Kinase Tracer

Andamertinib stock solution (in DMSO)

Opti-MEM® I Reduced Serum Medium

NanoBRET™ Nano-Glo® Substrate

Extracellular NanoLuc® Inhibitor

96-well white plates

Luminometer capable of measuring two wavelengths

Procedure:

Cell Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® fusion vector and seed

them into 96-well plates.[8]

Compound and Tracer Addition:

Prepare serial dilutions of Andamertinib in Opti-MEM®.
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Add the NanoBRET™ Tracer to the cells, followed by the Andamertinib dilutions.[8]

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.[8]

Signal Detection:

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to

the wells.[8]

Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a

luminometer.

Data Analysis:

Calculate the BRET ratio (acceptor emission / donor emission).

A decrease in the BRET ratio with increasing concentrations of Andamertinib indicates

competitive displacement of the tracer.

Plot the BRET ratio against the logarithm of the Andamertinib concentration and fit the

data to a sigmoidal dose-response curve to determine the EC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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